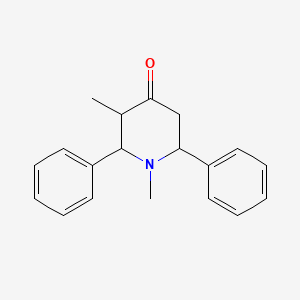

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Übersicht

Beschreibung

CL-268388 is a chemical compound known for its unique properties and applications in various scientific fields. It is a coordination compound, which means it consists of a central metal cation/atom and several ligands. These ligands can be molecules or ions that donate electron pairs to the metal center, forming a complex structure.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CL-268388 beinhaltet die Herstellung eines Metallkomplexes. Eine gängige Methode ist die Reaktion eines Metallsalzes mit einem Liganden in einem geeigneten Lösungsmittel. Zum Beispiel beinhaltet die Synthese von trans-Dichlorobis(ethylendiamin)kobalt(III)chlorid die Reaktion von Kobalt(III)chlorid mit Ethylendiamin in Wasser, gefolgt von Kristallisation .

Industrielle Produktionsmethoden: Die industrielle Produktion von Koordinationsverbindungen wie CL-268388 beinhaltet häufig großtechnische Reaktionen in Reaktoren, gefolgt von Reinigungsschritten wie Kristallisation, Filtration und Trocknung. Die spezifischen Bedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CL-268388 kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation und Reduktion: Veränderungen des Oxidationszustands des zentralen Metallions.

Substitution: Austausch eines Liganden durch einen anderen.

Addition: Erhöhung der Koordinationszahl durch Hinzufügen weiterer Liganden.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Hydrazin.

Substitution: Liganden wie Ammoniak oder Ethylendiamin in wässrigen oder alkoholischen Lösungen.

Hauptsächlich gebildete Produkte: Die Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu einem Komplex mit höherem Oxidationszustand führen, während Substitution zu einer neuen Koordinationsverbindung mit unterschiedlichen Liganden führen kann.

Wissenschaftliche Forschungsanwendungen

CL-268388 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Katalysator in verschiedenen chemischen Reaktionen eingesetzt, darunter organische Synthese und Polymerisation.

Biologie: Untersucht für seine Wechselwirkungen mit biologischen Molekülen wie Proteinen und Nukleinsäuren.

Medizin: Untersucht für potenzielle therapeutische Anwendungen, darunter Antikrebs- und antimikrobielle Eigenschaften.

Industrie: Wird zur Herstellung von fortschrittlichen Materialien wie Nanokompositen und Koordinationspolymeren eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von CL-268388 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise an ein bestimmtes Enzym oder einen Rezeptor binden und dessen Aktivität verändern. Die beteiligten Signalwege können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen. Das Verständnis des Wirkmechanismus ist entscheidend für die Entwicklung neuer Anwendungen und die Verbesserung bestehender Anwendungen .

Wirkmechanismus

The mechanism of action of CL-268388 involves its interaction with specific molecular targets. For example, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Vergleich Mit ähnlichen Verbindungen

Vergleich mit anderen ähnlichen Verbindungen: CL-268388 kann mit anderen Koordinationsverbindungen verglichen werden, wie z. B.:

- trans-Dichlorobis(ethylendiamin)kobalt(III)chlorid

- Tetramminkupfer(II)sulfat-Monohydrat

Einzigartigkeit: Was CL-268388 auszeichnet, ist seine spezifische Ligandenstruktur und die daraus resultierenden Eigenschaften. So kann die Wahl der Liganden beispielsweise die Stabilität, Reaktivität und biologische Aktivität der Verbindung beeinflussen.

Liste ähnlicher Verbindungen:

- trans-Dichlorobis(ethylendiamin)kobalt(III)chlorid

- Tetramminkupfer(II)sulfat-Monohydrat

- Andere Kobalt- und Kupfer-Koordinationskomplexe .

Eigenschaften

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?

A: X-ray crystallography studies have revealed that the this compound molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.

Q2: How does the structure of this compound influence its crystal packing?

A: The crystal structure of this compound exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.

Q3: What computational methods have been used to study this compound and its derivatives?

A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of this compound and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.

Q4: What modifications to the this compound structure have been explored and what are their implications?

A: Researchers have synthesized and characterized derivatives of this compound, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)